2-phenoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide
Description
2-Phenoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide is a hydrazone derivative characterized by a phenoxyacetohydrazide backbone and an isopropyl-substituted arylidene moiety. Hydrazones of this class are typically synthesized via condensation of hydrazide intermediates with substituted benzaldehydes under acidic conditions, a method consistent with protocols described in multiple studies .
Properties
IUPAC Name |
2-phenoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)16-10-8-15(9-11-16)12-19-20-18(21)13-22-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXTUKCSVHFJSJ-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Phenoxyacetohydrazide Intermediate
The hydrazide intermediate is synthesized via hydrazinolysis of ethyl 2-phenoxyacetate. In a representative procedure:
-
Esterification : 2-Phenoxyacetic acid is treated with thionyl chloride in ethanol to form ethyl 2-phenoxyacetate (95–99% yield).
-
Hydrazinolysis : A mixture of ethyl 2-phenoxyacetate (10 mmol) and hydrazine hydrate (30 mmol) in methanol is stirred at room temperature for 5 hours. The crude product is precipitated into ice water, filtered, and recrystallized from ethanol/water (1:1), yielding 2-phenoxyacetohydrazide as a white crystalline solid (87–94% yield).
Key Data :
Condensation with 4-Isopropylbenzaldehyde
The hydrazide intermediate undergoes acid-catalyzed condensation with 4-isopropylbenzaldehyde to form the target hydrazone:
-
Reaction Setup : A mixture of 2-phenoxyacetohydrazide (1.5 mmol), 4-isopropylbenzaldehyde (1.5 mmol), and hydrochloric acid (2 drops) in ethanol (10 mL) is stirred at room temperature for 12–24 hours.
-
Workup : The reaction mixture is concentrated under reduced pressure, neutralized with 10% NaHCO3, and filtered. The precipitate is recrystallized from ethanol to yield the title compound as a pale-yellow solid (65–82% yield).
Optimization Insights :
-
Catalyst : HCl outperforms acetic acid, reducing reaction time from 24 hours to 12 hours.
-
Solvent : Ethanol provides superior yields compared to DMF or THF due to optimal polarity for imine formation.
Analytical Characterization
Spectroscopic Data
2-Phenoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide :
-
1H-NMR (CDCl3) : δ 8.73 (s, 1H, N=CH), 7.64–7.55 (m, 4H, aromatic), 7.36–6.87 (m, 5H, aromatic), 4.17 (s, 2H, CH2), 2.38 (septet, 1H, CH(CH3)2), 1.24 (d, 6H, CH3).
-
IR (KBr) : 3262 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1242 cm⁻¹ (C-O).
Table 1: Comparative Yields Under Varied Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | Ethanol | 12 | 82 |
| Acetic acid | Ethanol | 24 | 65 |
| HCl | DMF | 18 | 58 |
Mechanistic Considerations
The condensation proceeds via a nucleophilic attack of the hydrazide’s NH2 group on the carbonyl carbon of 4-isopropylbenzaldehyde, facilitated by acid catalysis. Protonation of the aldehyde enhances electrophilicity, enabling imine formation with elimination of water. The E-configuration is favored due to steric hindrance between the isopropyl group and hydrazide moiety.
Challenges and Solutions
-
Byproduct Formation : Prolonged reaction times (>24 hours) lead to hydrolysis of the hydrazone. Mitigated by strict monitoring via TLC.
-
Low Solubility : Recrystallization from ethanol/water (3:1) improves purity without yield loss.
Applications and Derivatives
While biological data for the title compound are unavailable, structurally analogous hydrazones exhibit anti-inflammatory (32–58% edema reduction) and antimicrobial activity. Derivatives with electron-withdrawing substituents on the aldehyde component show enhanced potency, suggesting avenues for further study .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenoxy and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Organic Synthesis
2-phenoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in a range of chemical reactions, including:
- Oxidation : Can be oxidized to form oxides.
- Reduction : Capable of being reduced to hydrazine derivatives.
- Substitution Reactions : The phenoxy and isopropyl groups can engage in substitution reactions, leading to diverse derivatives.
Pharmaceutical Applications
The compound has been explored for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in drug development.
- Anticancer Properties : Research indicates that hydrazone derivatives can exhibit anticancer activity, and this compound may be included in studies aimed at developing new cancer therapies .
Material Science
In the industrial sector, this compound can be utilized in the production of advanced materials. Its ability to form stable complexes with metal ions suggests potential applications in:
Mechanism of Action
The mechanism of action of 2-phenoxy-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthesis: The target compound likely follows a similar synthetic route to its analogs, involving condensation of 2-phenoxyacetohydrazide with 4-isopropylbenzaldehyde under acidic reflux conditions .
- Substituent Effects : Bulky groups (e.g., isopropyl in the target compound) may lower melting points compared to polar substituents (e.g., fluorine or methoxy in 9e/9f) due to reduced crystallinity .
Pharmacological Activity Comparisons
Hydrazones are investigated for diverse biological activities. Selected examples include:
Key Observations :
- Antimicrobial Potential: While coumarin-based analogs (e.g., 4f) show moderate activity, the absence of electron-withdrawing groups in the target compound may limit efficacy against Gram-negative bacteria .
Physicochemical and Spectral Comparisons
Spectral Data :
- IR Spectroscopy : N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) are consistent across hydrazones . The target compound’s isopropyl group may show C-H asymmetric stretching at ~2960 cm⁻¹.
- ¹H-NMR : Aromatic protons in the isopropyl-substituted phenyl group are expected as a singlet at δ 7.2–7.4 ppm, while the hydrazone CH=N proton appears as a singlet near δ 8.3 ppm .
Solubility :
- The isopropyl group likely enhances solubility in non-polar solvents (e.g., DMSO, ethanol) compared to polar derivatives like 4f (coumarin-based) .
Biological Activity
2-phenoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₃O₂
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of the phenoxy group is often linked to enhanced bioactivity.
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Inhibition of COX-2 has been associated with reduced prostaglandin synthesis, leading to decreased inflammation .
- Anticancer Properties : Studies have shown that derivatives with similar hydrazide structures can exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds demonstrated IC50 values in the low micromolar range against ovarian and breast cancer cell lines .
- Neuroprotective Effects : The compound may also interact with neurotransmitter systems, potentially offering protective effects in neurodegenerative diseases. The phenoxy moiety is known to enhance binding affinity to serotonin receptors, which play a crucial role in mood regulation and cognitive function .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Modulation of serotonin receptor activity |
Detailed Research Findings
- Inhibition Studies : A study highlighted that phenoxy derivatives exhibited significant inhibition against RAGE (Receptor for Advanced Glycation End-products), suggesting potential applications in diabetes-related complications .
- Cancer Cell Line Testing : Compounds similar to this compound showed promising results in reducing cell viability in OVCAR-4 (ovarian cancer) and MDA-MB-468 (breast cancer) cell lines, with IC50 values reported at 0.29 μM and 0.35 μM respectively .
- Neurodegeneration Models : In models of neurodegeneration, phenoxy-containing compounds demonstrated a reduction in neuroinflammation and improved cognitive outcomes, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide, and how are reaction conditions optimized?
- The compound is synthesized via a condensation reaction between 4-isopropylbenzaldehyde and 2-phenoxyacetohydrazide under reflux in ethanol or methanol. Key parameters include temperature (70–80°C), reaction time (4–6 hours), and acid catalysis (e.g., glacial acetic acid) to drive imine (C=N) bond formation .
- Purification involves recrystallization (using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- 1H/13C NMR : Confirm hydrazone proton (N–H, δ 10.2–11.5 ppm) and aromatic protons (δ 6.8–7.9 ppm). The imine proton (C=N–H) appears as a singlet at δ 8.1–8.3 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 354.18 (calculated for C19H21N2O3) .
Q. What are the common chemical reactions involving this hydrazide derivative?
- Oxidation : Reacts with KMnO4 in acidic conditions to form carboxylic acid derivatives.
- Reduction : NaBH4 selectively reduces the C=N bond to an amine, yielding 2-phenoxy-N'-[4-(propan-2-yl)benzyl]acetohydrazide .
- Nucleophilic Substitution : The phenoxy group can undergo halogenation (e.g., Cl/Br) under electrophilic conditions .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, and what methodological pitfalls exist?
- Antimicrobial Assays : Use agar diffusion (MIC/MBC) against S. aureus and E. coli. Note that activity varies with substituents; for example, electron-withdrawing groups (e.g., –NO2) enhance potency, while bulky groups reduce membrane penetration .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Contradictory results may arise from differences in cell line sensitivity or assay protocols (e.g., incubation time, solvent DMSO concentration ≤0.1%) .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, topoisomerase II). The isopropylphenyl group shows hydrophobic binding in COX-2’s active site (ΔG ≈ -9.2 kcal/mol) .
- QSAR Studies : Correlate substituent electronegativity with bioactivity. Hammett constants (σ) of substituents on the phenyl ring predict antimicrobial IC50 values (R² > 0.85) .
Q. How should researchers reconcile discrepancies in reported bioactivity data?
- Structural Variants : Compare analogs (e.g., nitro vs. methoxy substituents) to identify pharmacophores. For example, 3-nitrophenyl derivatives show 3x higher antifungal activity than methoxy-substituted counterparts due to enhanced electron-withdrawing effects .
- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control for solvent effects (DMSO can inhibit bacterial growth at >1% v/v) .
Q. What methodologies assess pharmacokinetic properties (ADMET) for drug development?
- In Vitro Absorption : Caco-2 cell monolayer assays predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t1/2. Hydrazides often show rapid hepatic clearance due to hydrolysis .
- Toxicity Screening : Ames test for mutagenicity; hydrazine derivatives may require structural modification to reduce genotoxic risk .
Q. How can reaction yields be optimized for scale-up synthesis?
- Solvent Selection : Ethanol outperforms DMF in minimizing side reactions (yield increases from 65% to 82%) .
- Catalyst Screening : p-TsOH (5 mol%) accelerates condensation kinetics compared to acetic acid .
- Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes with comparable yields (80–85%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
